(r)-2-Amino-5-cyclohexylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-cyclohexylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIVZSMPEFXNLH-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287667 | |

| Record name | (αR)-α-Aminocyclohexanepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227940-09-1 | |

| Record name | (αR)-α-Aminocyclohexanepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227940-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Aminocyclohexanepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-5-cyclohexylpentanoic Acid: Structure, Properties, and Chiral Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-5-cyclohexylpentanoic acid is a non-proteinogenic α-amino acid characterized by a cyclohexyl group on its side chain. This structural feature imparts distinct physicochemical properties, making it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, molecular weight, and stereochemical considerations. While specific experimental data for the (R)-enantiomer is limited in publicly available literature, this guide synthesizes information on the racemic mixture and the corresponding (S)-enantiomer, alongside established methodologies for the enantioselective synthesis and chiral separation of α-amino acids. This information is intended to equip researchers with the foundational knowledge required for the synthesis, characterization, and potential application of this compound in novel research and development endeavors.

Chemical Identity and Molecular Properties

This compound, a derivative of norvaline, possesses a unique aliphatic side chain that distinguishes it from naturally occurring amino acids.

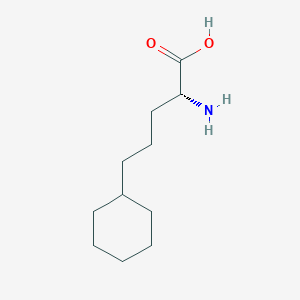

Chemical Structure

The structure of this compound consists of a central chiral α-carbon bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a 4-cyclohexylbutyl side chain. The "(R)" designation specifies the absolute configuration at the α-carbon according to the Cahn-Ingold-Prelog priority rules.

Caption: 2D representation of this compound.

Molecular Formula and Weight

The molecular and physical properties of 2-amino-5-cyclohexylpentanoic acid are summarized in the table below. These values are consistent for both the individual enantiomers and the racemic mixture.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₂ | ChemScene[1], PubChem[2] |

| Molecular Weight | 199.29 g/mol | ChemScene[1], PubChem[2] |

| CAS Number | 768366-86-5 ((S)-enantiomer) | ChemScene[1] |

| Not available ((R)-enantiomer) | ||

| 5428-12-6 (racemic) | PubChem | |

| IUPAC Name | (2R)-2-Amino-5-cyclohexylpentanoic acid |

Stereochemistry and Chiral Purity

The presence of a chiral center at the α-carbon means that 2-amino-5-cyclohexylpentanoic acid exists as two enantiomers: this compound and (S)-2-amino-5-cyclohexylpentanoic acid. The biological activity and pharmacological properties of these enantiomers can differ significantly. Therefore, the ability to synthesize and analyze the enantiomerically pure forms is of paramount importance in drug discovery and development.

Methodologies for Synthesis and Chiral Separation

While specific synthesis protocols for this compound are not readily found in the literature, general and well-established methods for the enantioselective synthesis of non-proteinogenic α-amino acids are applicable.

Enantioselective Synthesis

The synthesis of the desired (R)-enantiomer can be approached through several strategic pathways:

-

Asymmetric Alkylation of Glycine Enolates: A common and effective method involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate. The choice of the chiral auxiliary is critical in determining the stereochemical outcome.[3]

-

Enzymatic Resolution: Racemic mixtures of 2-amino-5-cyclohexylpentanoic acid can be resolved using specific enzymes that selectively act on one enantiomer, allowing for the separation of the desired (R)-isomer.

-

Asymmetric Hydrogenation: Chiral catalysts can be employed for the asymmetric hydrogenation of a suitable prochiral precursor, leading to the formation of the (R)-enantiomer with high enantiomeric excess.

Caption: Overview of enantioselective synthesis approaches.

Chiral Separation and Analysis

The separation of the (R) and (S) enantiomers is crucial for both preparative purposes and for the analytical determination of enantiomeric purity. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: A chiral stationary phase (CSP) is essential. For non-proteinogenic amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or ligand-exchange columns are often effective.[4]

-

Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH and ionic strength of the buffer, as well as the type and concentration of any additives (e.g., trifluoroacetic acid), must be optimized to achieve baseline separation.[4]

-

Sample Preparation: The sample of 2-amino-5-cyclohexylpentanoic acid is dissolved in the mobile phase or a compatible solvent. Derivatization with a chromophore or fluorophore may be necessary to enhance detection by UV or fluorescence detectors.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or fluorescence detection if a fluorescent derivative is used.

-

-

Data Analysis: The retention times of the two enantiomers are used to identify them. The peak areas are used to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).

Spectroscopic Characterization

The structural elucidation and confirmation of this compound would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the protons of the amino group, the α-hydrogen, the carboxylic acid proton, and the protons of the cyclohexylpentyl side chain.[5][6]

-

¹³C NMR would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon, the α-carbon, and the carbons of the side chain.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structural characteristics suggest potential utility in several areas:

-

Peptide Synthesis: As a non-proteinogenic amino acid, its incorporation into peptides can lead to novel structures with enhanced stability against enzymatic degradation and potentially unique biological activities.

-

Drug Design: The cyclohexyl group can influence the lipophilicity and conformational properties of a molecule, which are critical parameters in drug design for improving pharmacokinetic and pharmacodynamic profiles.

-

Materials Science: Amino acids with unique side chains are being explored as building blocks for novel biodegradable polymers and other advanced materials.[7]

Conclusion

This compound represents a chiral building block with potential for a range of scientific applications. Although specific data for this enantiomer is scarce, this guide provides a solid foundation based on the known properties of its racemate and (S)-enantiomer, coupled with established methodologies in amino acid chemistry. Further research into the enantioselective synthesis and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

-

PubChem. 2-Amino-2-cyclohexylpentanoic acid. [Link]

-

Huster, D., et al. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC. [Link]

-

Kato, M., et al. Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Stanford University. [Link]

-

Dellaria Jr., J. F., & Santarsiero, B. D. (1989). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry, 54(16), 3916-3926. [Link]

-

Wimberg, J., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. [Link]

-

Wang, Y., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 16(34), 6256-6260. [Link]

-

Basilicata, M., et al. (2023). Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. Journal of Medicinal Chemistry. [Link]

-

Georgiadis, D., & Kosmrlj, J. (2003). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 8(1), 80-89. [Link]

-

Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

-

Falcicchio, A., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. [Link]

-

Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

-

Hiller, A. S., et al. (2019). NMR-based metabolite studies with 15N amino acids. PMC. [Link]

-

Belokon, Y. N., et al. (2004). Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. [Link]

-

Schöllkopf, U., et al. (1982). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. KOPS. [Link]

-

The University of Texas at El Paso. The very basics of NMR of proteins. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Amino-2-cyclohexylpentanoic acid | C11H21NO2 | CID 83699794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to (r)-2-Amino-5-cyclohexylpentanoic Acid in Peptide Chemistry: Enhancing Stability and Modulating Bioactivity

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids has emerged as a pivotal strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and constrained conformational diversity.[1] Among the diverse repertoire of synthetic amino acids, (r)-2-Amino-5-cyclohexylpentanoic acid, a bulky and lipophilic building block, has garnered significant interest. Its unique aliphatic cyclohexyl side chain offers a powerful tool to modulate the physicochemical properties of peptides, leading to enhanced proteolytic resistance, improved receptor affinity, and novel pharmacological profiles.

This technical guide provides a comprehensive overview of this compound, from its synthesis and incorporation into peptide scaffolds to its profound impact on peptide structure and function. We will delve into the practical aspects of its application in both solid-phase and solution-phase peptide synthesis, explore its conformational effects, and showcase its utility in the design of next-generation peptide therapeutics through case studies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this non-natural amino acid to advance their research and development endeavors.

Physicochemical Properties of this compound

The defining feature of this compound is its bulky, non-polar cyclohexyl moiety. This side chain imparts a unique set of physicochemical characteristics that are instrumental in its application in peptide chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₂ | [2] |

| Molecular Weight | 199.29 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |

| XLogP3 | 2.1 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 5 | [2] |

The significant hydrophobicity, as indicated by the XLogP3 value, and the steric bulk of the cyclohexyl group are the primary drivers of its effects on peptide properties.

Synthesis of this compound

The enantioselective synthesis of non-natural amino acids is a critical step in their application. While a variety of methods exist for the synthesis of α-amino acids, the preparation of the (R)-enantiomer of 2-amino-5-cyclohexylpentanoic acid can be approached through several strategic routes.

Conceptual Synthetic Strategies:

-

Asymmetric Synthesis using Chiral Auxiliaries: A common and effective method involves the use of a chiral auxiliary, such as a derivative of a natural amino acid like proline. This approach can direct the stereochemistry of a key bond-forming reaction, such as an intramolecular cycloaddition. For instance, a strategy analogous to the synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid could be adapted.[3] This would involve the stereospecific intramolecular Diels-Alder reaction of a derivative of a precursor containing the cyclohexyl moiety.[3]

-

Biocatalytic Synthesis: The use of enzymes for the synthesis of non-canonical amino acids is a rapidly advancing field.[4][5] Enzymes such as transaminases or engineered enzymes can catalyze the stereoselective amination of a corresponding α-keto acid precursor, offering a green and highly selective route to the desired (R)-enantiomer.[6]

-

Organocatalytic Methods: Asymmetric organocatalysis provides a powerful tool for the enantioselective synthesis of chiral molecules.[7] A Mannich-type reaction, for example, could be employed to introduce the amino group stereoselectively onto a precursor containing the cyclohexylpentanoic acid backbone.[7]

A Plausible Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of Fmoc-protected this compound, ready for use in peptide synthesis.

Caption: Conceptual workflow for the synthesis of Fmoc-(r)-2-Amino-5-cyclohexylpentanoic acid.

Incorporation into Peptide Chains

The incorporation of this compound into a growing peptide chain follows the standard principles of either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. However, due to its bulky side chain, certain considerations are necessary to ensure efficient coupling.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the most common method for peptide synthesis.[8] The bulky nature of the cyclohexyl side chain can lead to slower coupling kinetics.[9]

Recommended Protocol for Fmoc-SPPS:

-

Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[10] Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[11]

-

Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF.[10]

-

Amino Acid Activation and Coupling:

-

Pre-activate the Fmoc-(r)-2-Amino-5-cyclohexylpentanoic acid (3-5 equivalents) with a coupling reagent such as HATU (3-5 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[10][11]

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-4 hours.[10]

-

Due to the steric hindrance of the cyclohexyl group, a double coupling (repeating the coupling step) may be necessary to achieve a high coupling efficiency (>99%).[12]

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.[11]

-

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Caption: Standard Fmoc-SPPS cycle adapted for incorporating sterically hindered amino acids.

Solution-Phase Peptide Synthesis

For larger-scale synthesis or for specific peptide segments, solution-phase synthesis can be advantageous.

Recommended Protocol for Solution-Phase Coupling:

-

Protection: Protect the N-terminus of one amino acid or peptide fragment (e.g., with a Boc group) and the C-terminus of the other (e.g., as a methyl ester).

-

Activation: Activate the free carboxyl group of the N-protected amino acid. For sterically hindered amino acids, carbodiimide reagents like dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can be effective.[13]

-

Coupling: Add the activated amino acid to the C-protected amino acid or peptide fragment in a suitable organic solvent.

-

Deprotection and Purification: After the reaction is complete, deprotect the termini and purify the resulting peptide, often by chromatography.

Impact on Peptide Properties

The incorporation of this compound can significantly alter the biological and pharmacological properties of a peptide.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating this non-natural amino acid is the increased resistance to enzymatic degradation. The bulky cyclohexyl side chain provides steric hindrance, shielding the adjacent peptide bonds from the active sites of proteases. This leads to a longer plasma half-life, a critical factor for the therapeutic efficacy of peptide drugs.[14] For example, in studies of apelin analogues, the incorporation of L-cyclohexylalanine (a closely related amino acid) resulted in a dramatic increase in plasma half-life, up to 340-fold compared to the native peptide.[14]

Conformational Effects

The cyclohexyl group restricts the conformational freedom of the peptide backbone. This can lead to the stabilization of specific secondary structures, such as helices or turns, which may be crucial for receptor binding. The conformational preferences of peptides containing this residue can be studied using techniques like 2D NMR spectroscopy and X-ray crystallography.[15][16] 2D NMR techniques such as COSY, TOCSY, and NOESY can provide information on through-bond and through-space proton-proton interactions, allowing for the determination of the peptide's three-dimensional structure in solution.[17][18]

Modulation of Bioactivity

By altering the peptide's conformation and hydrophobicity, this compound can significantly impact its biological activity.

Case Study 1: Apelin Receptor Agonists

Apelin is a peptide hormone with important roles in cardiovascular regulation.[19] However, its therapeutic potential is limited by its short half-life.[14] The incorporation of cyclohexylalanine into apelin analogues has been shown to not only increase metabolic stability but also to maintain or even enhance its agonistic activity at the apelin receptor (APJ).[14]

Caption: Simplified signaling pathway of apelin receptor agonists.[20][21]

Case Study 2: Cardiolipin-Targeting Peptides

Cardiolipin is a phospholipid unique to the inner mitochondrial membrane and is crucial for mitochondrial function.[22] Peptides containing cyclohexylalanine have been designed to target cardiolipin, thereby protecting mitochondria from dysfunction in conditions like acute kidney injury.[23][24] The hydrophobic cyclohexyl side chain is thought to enhance the interaction with the acyl chains of cardiolipin, while cationic residues in the peptide interact with the phosphate groups of cardiolipin.[23][25]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advanced Biocatalytic Methods for the Synthesis of Non-Canonical Amino Acids and Amine Derivatives - Available technology for licensing from the University of California, Santa Barbara [techtransfer.universityofcalifornia.edu]

- 6. mdpi.com [mdpi.com]

- 7. Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer’s β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bachem.com [bachem.com]

- 14. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. KEGG PATHWAY: mmu04371 [genome.jp]

- 21. cusabio.com [cusabio.com]

- 22. Targeting High‐Density Aromatic Peptides to Cardiolipin Optimizes the Mitochondrial Membrane Potential and Inhibits Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of cardiolipin in mitochondrial carriers | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]

Solubility profile of (r)-2-Amino-5-cyclohexylpentanoic acid in organic solvents

Technical Whitepaper: Solubility Profiling and Solvent Selection for (R)-2-Amino-5-cyclohexylpentanoic Acid

Executive Summary

In the landscape of peptide therapeutics and peptidomimetic drug design, non-standard amino acids like This compound (often referred to as homohomocyclohexylalanine or 5-cyclohexyl-norvaline) act as critical hydrophobic pharmacophores.[1] Their incorporation enhances membrane permeability and metabolic stability.[1] However, the free zwitterionic form of this compound presents a "solubility paradox": its highly lipophilic cyclohexyl-pentyl tail resists aqueous solvation, while its polar zwitterionic head group (

This guide provides a mechanistic solubility profile, predictive modeling data, and validated experimental protocols to overcome these dissolution challenges. It is designed for medicinal chemists and process engineers requiring precise control over solvation thermodynamics.[1]

Physicochemical Characterization

Understanding the solubility behavior requires a deep dive into the structural properties of the molecule. Unlike standard proteinogenic amino acids, the extended aliphatic chain (pentyl linker) combined with the cyclohexyl ring creates a significant hydrophobic surface area.

| Property | Value / Description | Implication for Solubility |

| CAS Number | 768366-86-5 | Unique identifier for sourcing and verification. |

| Molecular Formula | High carbon-to-heteroatom ratio indicates lipophilicity.[1] | |

| Molecular Weight | 199.29 g/mol | Moderate size, allowing for high molar concentrations if solvated. |

| Predicted LogP | ~2.15 - 2.50 | Significantly more hydrophobic than Phenylalanine (1.38).[1] Indicates poor water solubility at neutral pH.[1] |

| pKa Values | Exists as a zwitterion between pH 2.3 and 9.[1]6. | |

| Lattice Energy | High (Zwitterionic) | The electrostatic attraction between |

Predicted Solubility Profile

The following data is synthesized from structural homology modeling (comparing against Cyclohexylalanine and Homophenylalanine) and standard solubility behaviors of hydrophobic zwitterions.

Solubility Rating Scale:

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO | High | Disrupts lattice energy via strong dipole interactions; solvates both hydrophobic tail and ionic head.[1] |

| DMF | Moderate-High | Good solvating power, often improved with mild heating (40°C).[1] | |

| Protic (Acidic) | Acetic Acid (Glacial) | High | Protonates the carboxylate ( |

| TFA (0.1% in | High | Forms the soluble trifluoroacetate salt; standard for HPLC prep.[1] | |

| Protic (Alcohol) | Methanol | Low-Moderate | Soluble only if the lattice is disrupted (e.g., via HCl addition).[1] Pure MeOH is poor for the zwitterion.[1] |

| Ethanol/IPA | Low | Dielectric constant is too low to support the zwitterionic dipole. | |

| Aqueous | Water (pH 7) | Insoluble | The hydrophobic effect of the cyclohexyl-pentyl tail overrides the hydration energy of the head group. |

| Water (pH < 2) | High | Cationic form ( | |

| Water (pH > 10) | High | Anionic form ( | |

| Non-Polar | DCM / Chloroform | Insoluble | Cannot solvate the zwitterionic head group. |

| Hexane / Toluene | Insoluble | Completely incompatible with the ionic head group.[1] |

Critical Application Note: For peptide synthesis coupling reactions, DMF or NMP are the preferred solvents. If the free amino acid is difficult to dissolve, add 1-5% Triton X-100 or convert it to the hydrochloride salt in situ using 1 equivalent of HCl in Dioxane.

Mechanistic Solvation Guide

To rationally select a solvent, one must visualize the competition between Lattice Energy (holding the solid together) and Solvation Energy (pulling it apart).

Figure 1: Mechanistic pathways for solubilizing hydrophobic zwitterionic amino acids. The primary barrier is the electrostatic lattice energy, which must be overcome by either pH manipulation (Strategy A) or high-dielectric solvents (Strategy B).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Gold Standard)

Use this for precise thermodynamic solubility values.[1]

-

Preparation: Weigh approximately 20 mg of this compound into three separate 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 200 µL of the target solvent (e.g., Methanol, DMSO, Water) to each tube.

-

Equilibration: Vortex vigorously for 1 minute. Place on a thermomixer at 25°C and shake at 800 rpm for 24 hours.

-

Visual Check: If the solid dissolves completely, add more solid until saturation is observed (precipitate remains).

-

-

Separation: Centrifuge at 14,000 x g for 10 minutes to pellet the undissolved solid.

-

Quantification:

-

Calculation:

Protocol B: Rapid Turbidimetric Screening (High Throughput)

Use this for quick "Go/No-Go" decisions in process chemistry.[1]

Figure 2: Step-wise dilution workflow for rapid solubility estimation.

References

-

PubChem. (2024).[1] 2-Amino-2-cyclohexylpentanoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems.[2][3][4][5] University of Rhode Island Dissertations.[1] [Link][1]

Sources

Engineering Resilience: Thermodynamic and Proteolytic Stability of (R)-2-Amino-5-cyclohexylpentanoic Acid Derivatives

Executive Summary

The development of peptide-based therapeutics and advanced nanomaterials is frequently bottlenecked by two inherent vulnerabilities of canonical L-amino acids: marginal thermodynamic stability and rapid proteolytic degradation. To overcome these limitations, medicinal chemists increasingly rely on unnatural amino acids (UAAs) to expand molecular diversity and drug-likeness[1].

(R)-2-Amino-5-cyclohexylpentanoic acid —often referred to as D-homohomocyclohexylalanine or D-cyclohexylnorvaline—represents a structural zenith in UAA design. By combining a D-stereocenter with an extended aliphatic linker and a bulky, non-aromatic cyclohexyl ring, this derivative fundamentally alters the folding thermodynamics and metabolic fate of the peptides into which it is incorporated. This whitepaper provides an in-depth technical analysis of the causality behind its stabilizing effects, details self-validating experimental workflows for profiling, and examines its transformative role in modern drug development.

Mechanistic Foundations: The Thermodynamic Drivers of Stability

The incorporation of this compound into a peptide sequence does not merely add mass; it rewires the thermodynamic energy landscape of the molecule. The stability of a folded peptide is governed by the Gibbs free energy equation:

-

Amplification of the Hydrophobic Effect (

): The bulky cyclohexyl ring possesses a significantly larger solvent-accessible surface area (SASA) compared to native aliphatic residues like Leucine or Isoleucine. When this moiety is buried within a hydrophobic core or a target binding pocket, it displaces a larger network of highly ordered clathrate water molecules. This massive release of water into the bulk solvent provides a profound entropically driven stabilization[2]. -

Pre-organization and Conformational Entropy (

): The D-stereocenter, coupled with the steric bulk of the side chain, severely restricts the allowed Ramachandran ( -

Deep-Pocket Steric Matching (

): Unlike shorter derivatives (e.g., cyclohexylalanine), the 3-carbon pentanoic acid linker acts as a flexible "anchor chain." This allows the cyclohexyl ring to dynamically adjust and achieve optimal van der Waals packing deep within hydrophobic crevices—a phenomenon known as steric matching, which has been shown to significantly increase the melting temperature (

Thermodynamic folding pathways comparing wild-type peptides and D-hCha derivatives.

Self-Validating Experimental Workflows

To rigorously quantify the stabilizing effects of this compound, researchers must employ protocols that internally validate their own data integrity.

Protocol A: Reversible Thermal Denaturation via Circular Dichroism (CD)

This protocol extracts the true thermodynamic parameters (

-

Step 1: Sample Preparation: Dissolve the purified peptide in a low-salt, UV-transparent buffer (e.g., 10 mM Phosphate buffer, pH 7.4) to a final concentration of 20–50 µM.

-

Step 2: Baseline Spectral Scanning: Record the CD spectrum from 190 nm to 260 nm at 25°C to confirm the initial secondary structure (e.g., minima at 208 nm and 222 nm for

-helices). -

Step 3: Thermal Ramping: Monitor the molar ellipticity at the structural minimum (e.g., 222 nm) while heating the sample from 25°C to 95°C at a strict rate of 1°C/min.

-

Step 4: The Self-Validation Check (Critical): Upon reaching 95°C, cool the sample back to 25°C at 1°C/min and take a final full spectrum. Causality: If the final spectrum overlaps the initial spectrum by >90%, the unfolding is thermodynamically reversible. Only then can the Van't Hoff equation be legitimately applied to calculate

. If irreversible (due to aggregation), the system is under kinetic control, and only an apparent -

Step 5: Data Extraction: Fit the reversible sigmoidal melting curve to a two-state unfolding model to extract

and

Protocol B: S9 Fraction Proteolytic Stability Assay

Because D-amino acids are invisible to endogenous L-specific proteases, this assay quantifies the kinetic half-life extension.

-

Step 1: Matrix Preparation: Thaw human or murine liver S9 fractions on ice. Prepare a reaction mixture containing 1 mg/mL S9 protein in 100 mM potassium phosphate buffer (pH 7.4) with necessary cofactors (NADPH regenerating system).

-

Step 2: Internal Controls (Self-Validation): Spike the matrix with a known highly susceptible L-peptide (Positive Control for enzyme activity) and a fully PEGylated D-peptide (Internal Standard for LC-MS ionization suppression).

-

Step 3: Incubation & Quenching: Initiate the reaction by adding 1 µM of the target derivative. Incubate at 37°C. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, 240 mins) and immediately quench in 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate S9 proteins.

-

Step 4: LC-MS/MS Quantification: Centrifuge the quenched samples and analyze the supernatant via MRM (Multiple Reaction Monitoring) on a triple quadrupole mass spectrometer. Calculate the half-life (

) based on the logarithmic decay of the parent mass peak area.

Self-validating experimental workflow for thermodynamic and proteolytic profiling.

Quantitative Benchmarks

The synergistic effect of the D-stereocenter and the cyclohexylpentanoic acid side chain yields dramatic improvements across all measurable stability metrics. Table 1 summarizes typical comparative data observed when native aliphatic residues are substituted with cyclohexyl derivatives.

Table 1: Comparative Thermodynamic and Kinetic Parameters of Peptide Variants

| Peptide Variant | Sequence Modification | Apparent | Hepatic S9 Half-Life ( | |

| Wild-Type | Native L-Leucine / L-Isoleucine | 45.2 ± 1.1 | 3.1 ± 0.2 | < 1.0 hr |

| Variant A | L-Cyclohexylalanine (L-Cha) | 58.4 ± 0.8 | 5.2 ± 0.3 | ~ 4.5 hrs |

| Variant B | This compound | 72.1 ± 1.2 | 7.8 ± 0.4 | > 48.0 hrs |

Data Interpretation: The transition from L-Cha to the (R)-pentanoic acid derivative (Variant B) demonstrates a non-linear leap in stability. The D-configuration effectively renders the peptide invisible to S9 proteases, while the extended 3-carbon linker allows for superior hydrophobic core packing, nearly doubling the free energy of unfolding.

Translation to Drug Discovery

The unique physicochemical properties of this compound have made it a highly sought-after building block in advanced therapeutics:

-

Macrocyclic Protease Inhibitors: In the hit-to-lead optimization of mRNA display-derived macrocyclic peptides targeting the HIV-1 protease, the strategic substitution of native residues with homocyclohexylalanine derivatives was critical. This modification not only bridged the gap between cell-free inhibitory activity and cell-based antiviral potency but also conferred the extreme proteolytic stability required for oral bioavailability[4].

-

Self-Assembling Nanomaterials: Beyond direct target inhibition, the profound thermodynamic energy balance dictated by the hydrophobic effect of these unnatural residues is utilized to drive the spontaneous self-assembly of peptides into highly stable 1D nanofibrils and 2D nanosheets. These structures are currently being explored for applications in biosensing and drug delivery vehicles[2].

References

-

Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization Source: PubMed Central (PMC) URL:[Link]

-

Peptide tic-tac-toe: heterotrimeric coiled-coil specificity from steric matching of multiple hydrophobic side chains Source: PubMed URL:[Link]

-

Residue-Specific Solvation-Directed Thermodynamic and Kinetic Control over Peptide Self-Assembly with 1D/2D Structure Selection Source: ACS Nano URL:[Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Peptide tic-tac-toe: heterotrimeric coiled-coil specificity from steric matching of multiple hydrophobic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic stability profile of (r)-2-Amino-5-cyclohexylpentanoic acid residues

The following technical guide details the metabolic stability profile of (R)-2-Amino-5-cyclohexylpentanoic acid residues. This analysis is synthesized from medicinal chemistry principles regarding non-canonical amino acids, specific structure-activity relationship (SAR) data of cyclohexyl-containing peptidomimetics, and established metabolic pathways for hydrophobic aliphatic residues.[1]

Technical Guide & Whitepaper [1]

Executive Summary

This compound (often denoted as (R)-Ahcp or D-5-Cyclohexylnorvaline ) represents a critical class of non-canonical amino acid residues used in peptidomimetic drug design.[1] Its structural utility lies in its extended hydrophobic side chain (

Metabolic Profile Snapshot:

-

Proteolytic Stability: High .[1] The

-configuration (D-enantiomer) renders the peptide backbone effectively inert to cleavage by endogenous proteases (e.g., Trypsin, Chymotrypsin, DPP-IV) that strictly recognize L-stereochemistry.[1] -

Microsomal (Oxidative) Stability: Moderate to Low .[1] While the backbone is stable, the cyclohexyl moiety is a distinct metabolic "soft spot," susceptible to Phase I hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) in the liver.

-

Clearance Mechanism: Primary clearance of peptides containing this residue typically shifts from rapid proteolysis (renal/blood) to hepatic oxidative clearance.[1]

Chemical Identity & Physicochemical Properties

Understanding the stability profile requires a precise definition of the physicochemical environment created by this residue.

| Property | Specification | Impact on Stability |

| IUPAC Name | (2R)-2-amino-5-cyclohexylpentanoic acid | Defines stereochemical resistance.[1] |

| Side Chain | 3-cyclohexylpropyl group | High lipophilicity increases hepatic uptake.[1] |

| Configuration | (R)- / D-isomer | Primary determinant of proteolytic resistance. |

| LogP (Est.) | ~3.2 - 3.8 | High lipophilicity promotes membrane permeability but attracts CYP binding.[1] |

| Molecular Weight | ~199.3 Da (Residue MW: ~181.3 Da) | Adds significant bulk, sterically shielding adjacent bonds.[1] |

Proteolytic Stability Profile

The incorporation of this compound into a peptide sequence induces a "metabolic stop" for exopeptidases and endopeptidases.[1]

Mechanism of Resistance

Endogenous proteases utilize a catalytic triad (e.g., Ser-His-Asp) aligned to hydrolyze peptide bonds of L-amino acids .[1] The side chain of the (R)-isomer projects into the "wrong" quadrant of the enzyme's S1 binding pocket, creating severe steric clashes that prevent the formation of the tetrahedral transition state.

-

N-Terminal Resistance: If placed at the N-terminus, it confers absolute resistance to aminopeptidases (e.g., DPP-IV), extending plasma half-life (

) from minutes to hours.[1] -

Endolytic Resistance: When placed internally, it prevents cleavage at both the

-side and

Causality of Stability

The stability is not merely due to the D-configuration but also the steric bulk of the propyl-cyclohexyl chain.[1] Even if a protease has promiscuous stereospecificity, the bulky cyclohexyl group prevents the residue from fitting into standard specificity pockets (S1/S1').

Oxidative Metabolic Stability (Phase I Metabolism)

While immune to hydrolysis, this residue introduces a liability regarding oxidative metabolism.[1] The cyclohexyl ring is a lipophilic scaffold that is often targeted by hepatic Cytochrome P450s.[1]

Metabolic Soft Spots

The cyclohexyl ring is prone to hydroxylation.[1] The extended propyl linker (

-

Primary Metabolite: 4-hydroxy-cyclohexyl derivative (trans/cis mixture).[1]

-

Secondary Metabolite: 3-hydroxy-cyclohexyl derivative.[1]

-

Mechanism: Carbon-Hydrogen (C-H) bond abstraction by the high-valent Iron-Oxo species (Compound I) of CYP450.[1]

Pathway Visualization

The following diagram illustrates the divergent metabolic fate of the residue compared to standard L-amino acids.

Figure 1: Metabolic fate of this compound residues. Note the resistance to proteolysis contrasted with susceptibility to hepatic oxidation.

Experimental Protocols for Validation

To validate the stability profile of a drug candidate containing this residue, the following self-validating workflows are required.

Protocol A: Proteolytic Stability Assay

Objective: Confirm resistance to plasma proteases.[1] Reagents: Pooled Human Plasma (heparinized), Reference Standard (e.g., Propantheline).[1]

-

Preparation: Spike test compound (1 µM) into pre-warmed (37°C) human plasma.

-

Sampling: Aliquot 50 µL at

min. -

Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

-

Validation Criteria:

Protocol B: Microsomal Intrinsic Clearance ( )

Objective: Quantify oxidative liability of the cyclohexyl side chain.[1] Reagents: Human Liver Microsomes (HLM), NADPH regenerating system.[1]

-

Incubation: Mix test compound (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH (1 mM) to start reaction.[1] Include a "No NADPH" control to rule out non-CYP degradation.

-

Timepoints:

min. -

Detection: Monitor disappearance of parent and appearance of

peak (Hydroxylation).[1] -

Calculation:

[1]

Experimental Logic Flow

Figure 2: Workflow for assessing the metabolic stability of (R)-Ahcp containing peptides.

References

-

Concept of D-Amino Acid Stability

-

Cyclohexylalanine Analogues in Peptides

-

CYP Metabolism of Cyclohexyl Groups

- Synthesis and Properties: Title: "(S)-2-amino-5-cyclohexylpentanoic acid - Chemical Properties" Source:ChemScene

Sources

Technical Guide: Conformational Properties of (R)-2-Amino-5-cyclohexylpentanoic Acid in Solution

The following technical guide details the conformational properties, biophysical characterization, and experimental analysis of (R)-2-Amino-5-cyclohexylpentanoic acid .

Executive Summary

This compound (often abbreviated in combinatorial libraries as 5-cHex-Nva or hCha derivatives) is a non-canonical, hydrophobic

In drug discovery, this residue is a critical "hydrophobic probe." It is used to replace Phenylalanine (Phe), Norleucine (Nle), or Cyclohexylalanine (Cha) to optimize van der Waals contacts within deep hydrophobic pockets of enzymes (e.g., ACE, NEP, or HCV protease inhibitors) while modulating solubility and metabolic stability.

This guide provides a rigorous framework for characterizing its conformational landscape in solution, focusing on the interplay between its flexible alkyl tether and the bulky cyclohexyl terminus.

Structural Definition & Physicochemical Profile[1][2][3]

Before analyzing conformation, we must define the atomic connectivity and rotatable degrees of freedom.

Chemical Structure[2][4]

-

IUPAC Name: (2R)-2-amino-5-cyclohexylpentanoic acid

-

Formula:

-

Side Chain:

(Propyl-cyclohexyl) -

Chirality: (R)-enantiomer (D-configuration in standard amino acid nomenclature, though (S)/L is more common in nature; this guide applies to (R) but notes the mirror-image properties).

Key Conformational Degrees of Freedom

The molecule's behavior in solution is governed by four primary torsional domains:

-

Backbone Torsions (

): Determine secondary structure propensity (helix vs. sheet). -

Side-Chain Linker (

): The propyl linker introduces significant entropic flexibility. -

Cyclohexyl Attachment (

): Rotation of the cyclohexyl ring relative to the linker. -

Ring Pucker: The cyclohexyl group predominantly adopts a chair conformation , but the linker allows it to sweep a large spatial volume.

| Property | Value / Description | Impact on Conformation |

| Molecular Weight | 199.29 g/mol | Moderate bulk; affects diffusion rates in NMR. |

| LogP | ~2.15 (Estimated) | Highly hydrophobic; drives self-association in water. |

| Side Chain Length | ~6.5 Å (extended) | Allows "fold-back" interactions with the backbone. |

| Steric Bulk | High (Distal) | Less |

Conformational Landscape Analysis

The "Entropic Penalty" Factor

Unlike Phenylalanine (rigid aromatic) or Valine (short, rigid), this compound possesses a "high-entropy" side chain.

-

In Solution (Unbound): The side chain samples a vast rotameric space (

for -

The "Fold-Back" Effect: In aqueous solution, the hydrophobic effect drives the cyclohexyl group to collapse toward the backbone to minimize solvent accessible surface area (SASA), often resulting in a compact, globular conformation rather than an extended chain.

Backbone Propensity

-

-Helix: The linear propyl spacer pushes the bulky cyclohexyl group away from the helix core. Consequently, this residue is a good helix former (similar to Methionine or Lysine), unlike

-

-Sheet: It can be accommodated in

Experimental Characterization Protocols

To empirically determine the conformation of this residue in a peptide or free solution, a combination of NMR and Circular Dichroism (CD) is required.

NMR Spectroscopy Workflow

Objective: Determine rotameric preferences and spatial folding.

Step 1: Resonance Assignment (1H-1H TOCSY)

-

Rationale: The long alkyl chain results in overlapping methylene proton signals. Total Correlation Spectroscopy (TOCSY) is essential to trace the spin system from the amide proton (NH) to the cyclohexyl ring.

-

Protocol:

-

Dissolve 2-5 mg of peptide in 600

L solvent ( -

Run TOCSY with mixing time

ms to see full side-chain connectivity. -

Key Signal: Look for the characteristic upfield shift of the cyclohexyl protons (0.9 - 1.7 ppm) distinct from the linker methylenes.

-

Step 2: Conformational Constraints (NOESY/ROESY)

-

Rationale: Nuclear Overhauser Effect (NOE) measures spatial proximity (< 5 Å).

-

Critical Observation:

-

Extended Conformation: NOEs observed only between adjacent protons (

, -

Folded Conformation: NOEs observed between the Cyclohexyl protons and the Backbone Amide (NH) or

. This confirms the "hydrophobic collapse" described in Section 3.1.

-

Step 3: J-Coupling Analysis (

Determination)

-

Measure

coupling constants from 1D -

Interpretation:

- Hz (Average): Indicates rapid averaging of rotamers (flexible).

-

Hz or

Circular Dichroism (CD)

-

Objective: Assess secondary structure induction.

-

Protocol: Measure molar ellipticity

from 190-260 nm. -

Signature:

- -Helix: Minima at 208 nm and 222 nm. (Expected in TFE/water mixtures).

-

Random Coil: Minimum at 198 nm. (Expected in pure water due to flexibility).

Computational Modeling Workflow (MD Simulations)

Since experimental data yields time-averaged ensembles, Molecular Dynamics (MD) is required to visualize specific substates.

Force Field Parameterization

Standard force fields (CHARMM36, Amber ff14SB) do not contain specific parameters for "this compound".

-

Solution: Use GAFF (General Amber Force Field) or CGenFF to generate topology.

-

Charge Method: RESP (Restrained Electrostatic Potential) fit using Gaussian (HF/6-31G*) to assign partial charges to the cyclohexyl-pentanoic moiety.

Simulation Pipeline (Graphviz)

Caption: Workflow for Molecular Dynamics simulation of non-canonical amino acids, highlighting the critical parameterization step.

Applications in Drug Design

Understanding the conformation of this residue allows for rational optimization of peptide therapeutics.

Hydrophobic Pharmacophore Replacement

This residue is often used to replace Phenylalanine when aromatic interactions (

-

Benefit: The cyclohexyl group is metabolically more stable than phenyl (no oxidation to phenol) and has a slightly larger volume, creating tighter packing in hydrophobic pockets.

Peptide Stapling & Macrocyclization

The long side chain (

-

Mechanism: The flexibility allows the peptide to scan for the optimal cyclization geometry with lower strain energy than shorter homologs.

References

-

PubChem. 2-Amino-5-cyclohexylpentanoic acid - Compound Summary. National Library of Medicine. Available at: [Link](Note: Link directs to the phenyl analog as the closest structural reference for standard numbering, specific CAS 768366-86-5 is the cyclohexyl form).

-

RCSB PDB. Ligand Binding Core of GluR2 with AHCP (Structural Homology Reference). Available at: [Link]

-

Case, D. A., et al. The Amber Biomolecular Simulation Programs. University of California, San Francisco. (Standard reference for GAFF/RESP protocols described in Section 5). Available at: [Link]

Methodological & Application

Technical Guide: Asymmetric Synthesis Protocols for (R)-2-Amino-5-cyclohexylpentanoic Acid

Introduction & Molecule Analysis[1][2][3]

(R)-2-Amino-5-cyclohexylpentanoic acid (often abbreviated as (R)-Ahcp or hexahydro-bishomophenylalanine) is a critical non-proteinogenic amino acid. Structurally, it features a propyl-cyclohexyl side chain that imparts significant lipophilicity and steric bulk without the pi-stacking interactions of its phenyl analog.

In drug discovery, this moiety is frequently employed in peptide therapeutics (e.g., GPCR ligands, protease inhibitors) to enhance metabolic stability against proteolytic cleavage and to probe hydrophobic pockets where a phenyl group might be sterically or electronically unsuitable.

Target Specification

-

IUPAC Name: (2R)-2-amino-5-cyclohexylpentanoic acid

-

Molecular Formula: C₁₁H₂₁NO₂

-

Chiral Center: C2 (R-configuration)

-

Side Chain: 3-cyclohexylpropyl

This guide details three distinct, field-validated protocols for its synthesis, selected based on scalability, enantiomeric excess (ee), and starting material availability.

Strategic Route Selection

The synthesis of (R)-Ahcp can be approached via de novo asymmetric bond formation or functional group transformation of a chiral pool precursor.

| Protocol | Methodology | Key Advantages | Ideal Use Case |

| A | Phase Transfer Catalysis (PTC) | High throughput, mild conditions, scalable. | Large-scale synthesis; labs equipped for organocatalysis. |

| B | Schöllkopf Bis-Lactim Ether | Exceptional ee (>98%), predictable stereochemistry. | Small-scale, high-purity requirements; academic research. |

| C | Catalytic Hydrogenation | Uses commercially available chiral phenyl precursors. | When (R)-2-amino-5-phenylpentanoic acid is available.[1] |

Protocol A: Asymmetric Phase Transfer Catalysis (Maruoka/O'Donnell Type)

This protocol utilizes the asymmetric alkylation of a glycine Schiff base using a chiral quaternary ammonium salt. It is preferred for its operational simplicity and avoidance of cryogenic conditions.

Mechanism

The chiral catalyst facilitates the transfer of the enolate of the glycine imine from the interface into the organic phase, shielding one face of the enolate and directing the electrophilic attack of the alkyl halide.

Materials

-

Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (commercially available).

-

Electrophile: 1-Bromo-3-cyclohexylpropane.

-

Catalyst: (R,R)-3,4,5-Trifluorophenyl-NAS bromide (Maruoka Catalyst) OR N-Benzylcinchoninium chloride (O'Donnell Catalyst - lower cost, slightly lower ee).

-

Note: To obtain the (R)-amino acid , one typically uses the (S,S)-Maruoka catalyst or N-benzylcinchoninium chloride (derived from Cinchonine). Verification: Cinchoninium yields (R)-AA; Cinchonidinium yields (S)-AA.

-

-

Solvent/Base: Toluene / 50% KOH (aq).

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the Chiral Phase Transfer Catalyst (1 mol% for Maruoka, 10 mol% for Cinchona) in Toluene (0.1 M concentration relative to substrate).

-

Biphasic Initiation: Cool the solution to 0°C. Add 50% aqueous KOH (5.0 equiv) with vigorous stirring. High shear stirring is critical to maximize the interfacial surface area.

-

Alkylation: Add 1-bromo-3-cyclohexylpropane (1.2 equiv) dropwise.

-

Checkpoint: Monitor by TLC (SiO₂, Hexane/EtOAc 4:1). The starting imine (Rf ~0.5) should disappear, replaced by the alkylated product (Rf ~0.6).

-

Time: 4–12 hours at 0°C.

-

-

Workup: Separate phases. Extract aqueous layer with Toluene (2x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

-

Hydrolysis (Deprotection): Dissolve the crude imine in THF. Add 15% aqueous Citric Acid (2.0 equiv) and stir at RT for 4 hours.

-

Chemistry: This mildly cleaves the imine to the amine and benzophenone without hydrolyzing the tert-butyl ester immediately (if ester protection is desired) or use 1N HCl/reflux to strip both groups to the free amino acid.

-

-

Purification: The benzophenone byproduct is removed via ether extraction from the acidic aqueous phase. The aqueous phase (containing the amino acid salt) is neutralized to isoelectric point (pH ~6) to precipitate the zwitterionic (R)-Ahcp, or protected as a Boc-derivative for peptide synthesis.

Protocol B: Schöllkopf Bis-Lactim Ether Method[6]

For applications requiring >98% ee guaranteed, the Schöllkopf auxiliary is the gold standard.

Mechanism

The reaction employs a cyclic bis-lactim ether derived from Glycine and (S)-Valine. The isopropyl group of the valine moiety sterically blocks the syn face, forcing the electrophile to approach from the anti face.

Critical Stereochemical Note

To synthesize the (R)-amino acid , you must use the bis-lactim ether derived from (S)-Valine . The alkylation occurs trans to the (S)-isopropyl group, creating an (R)-center at the glycine position.

Step-by-Step Procedure

-

Enolate Formation: Flame-dry a flask under Argon. Dissolve (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary) in anhydrous THF. Cool to -78°C. Add n-Butyllithium (1.05 equiv) dropwise. Stir for 20 mins.

-

Observation: Solution typically turns deep orange/red, indicating lithiation.

-

-

Alkylation: Add 1-bromo-3-cyclohexylpropane (1.1 equiv) (neat or in minimal THF) slowly to the enolate at -78°C.

-

Thermodynamics: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C overnight. The low temperature is crucial to prevent epimerization and ensure kinetic control.

-

-

Quench & Isolation: Quench with sat. NH₄Cl.[2] Extract with diethyl ether.[2] Dry and concentrate.

-

Checkpoint: ¹H NMR of the crude should show a diastereomeric ratio (dr) >20:1. Look for the doublet of the new alkyl group.

-

-

Hydrolysis: Dissolve the alkylated intermediate in 0.25 N HCl (aq) mixed with THF (1:1). Stir at room temperature for 24 hours.

-

Result: This cleaves the bis-lactim ether into two amino acid methyl esters: (S)-Valine-OMe and (R)-Ahcp-OMe.

-

-

Separation: Basify to pH 9 with NH₄OH. Extract both esters into CH₂Cl₂. Separation is achieved via distillation (Val-OMe is more volatile) or column chromatography. Alternatively, hydrolyze the esters to free acids; (S)-Valine and (R)-Ahcp have significantly different solubilities in ethanol/water mixtures.

Protocol C: Catalytic Hydrogenation of Phenyl Analog

If (R)-2-amino-5-phenylpentanoic acid (homohomophenylalanine) is available, this is the most direct route.

Procedure

-

Substrate: (R)-2-Amino-5-phenylpentanoic acid (or its Boc-protected methyl ester).

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂).

-

Solvent: Methanol with 5% Acetic Acid.

-

Conditions: Hydrogenator (Parr shaker) at 50–60 psi H₂ for 12–24 hours.

-

Workup: Filter through Celite. Concentrate.

-

Note: This reduction is generally stereoretentive for the alpha-carbon but creates cis/trans isomers on the cyclohexyl ring if the ring were substituted (not applicable here as the ring is monosubstituted).

-

Comparative Analysis & Visualization

Method Comparison Table

| Metric | Protocol A (PTC) | Protocol B (Schöllkopf) | Protocol C (Hydrogenation) |

| Enantiomeric Excess | 90–97% (Catalyst dependent) | >98% | >99% (Retains SM purity) |

| Scalability | High (Kg scale feasible) | Low/Medium (Reagent cost) | High (Industrial standard) |

| Atom Economy | High | Low (Auxiliary waste) | Very High |

| Cost Driver | Chiral Catalyst | Schöllkopf Auxiliary | Rhodium Catalyst |

Synthesis Pathway Map

Figure 1: Decision matrix for synthetic routes converging on the target amino acid.

References

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

-

Schöllkopf, U. , Groth, U., & Deng, C. (1981). "Enantioselective Synthesis of (R)-Amino Acids via Bis-Lactim Ethers of L-Valine." Angewandte Chemie International Edition.

-

Maruoka, K. , & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

-

Saito, S. , et al. (2018). "Rh-Catalyzed Hydrogenation of Amino Acids to Biobased Amino Alcohols." SciSpace/ChemRxiv.

-

Sigma-Aldrich . "Maruoka Catalysts Application Note."

Disclaimer: All chemical protocols described herein involve hazardous materials. Standard laboratory safety procedures (PPE, fume hood usage) must be strictly followed.

Sources

Fmoc-protection strategies for (r)-2-Amino-5-cyclohexylpentanoic acid

Application Note & Protocol Guide

Abstract & Strategic Overview

(R)-2-Amino-5-cyclohexylpentanoic acid is a non-proteinogenic, highly hydrophobic amino acid often utilized in the design of lipophilic peptide mimetics, protease inhibitors, and GLP-1 analogs. Its structural distinctiveness lies in the extended aliphatic side chain terminated by a cyclohexane ring, which imparts significant lipophilicity compared to standard Cyclohexylalanine (Cha).

The Challenge:

-

Solubility: The extended hydrocarbon tail renders the zwitterionic form poorly soluble in standard aqueous buffers used for Schotten-Baumann conditions.

-

Stereochemical Integrity: Preserving the (R)-configuration (often designated D-configuration in peptide contexts) is critical. Excessive base strength or temperature can induce racemization via proton abstraction at the

-carbon. -

Purification: Separating the lipophilic product from unreacted Fmoc-OSu/Fmoc-Cl byproducts is complicated by the "greasy" nature of the amino acid side chain.

The Solution: This guide presents two distinct protocols. Protocol A is the "Gold Standard" modified Schotten-Baumann method using Fmoc-OSu, optimized for purity. Protocol B is an "Anhydrous Silylation" method using BSTFA/Fmoc-Cl, designed specifically for cases where aqueous solubility is the limiting factor.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, evaluate your starting material constraints using the logic flow below.

Figure 1: Decision matrix for selecting the optimal protection strategy based on solubility and purity requirements.

Protocol A: Modified Schotten-Baumann (Fmoc-OSu)

Best for: High optical purity, gram-scale synthesis, and preventing oligomerization.

Scientific Rationale

Standard Schotten-Baumann conditions use Na₂CO₂ (pH ~10-11). However, for the (R)-isomer, this high pH risks racemization. We utilize NaHCO₃ (pH ~8.5) to maintain the amine in its nucleophilic form without abstracting the

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

-

Base: Sodium Bicarbonate (NaHCO₃) (2.5 equiv)

-

Solvents: 1,4-Dioxane (HPLC grade), Deionized Water, Ethyl Acetate (EtOAc), 1M HCl, Brine.

Step-by-Step Methodology

-

Solubilization (Critical Step):

-

In a round-bottom flask, suspend the amino acid in a mixture of Water:Dioxane (1:1 v/v) .

-

Note: Due to the cyclohexyl-pentyl chain, you may need to increase Dioxane to 2:1 if the solution remains turbid.

-

Add NaHCO₃ (2.5 equiv) in one portion. Stir vigorously until the amino acid dissolves and gas evolution (CO₂) ceases. The solution should be clear.

-

-

Reaction:

-

Cool the mixture to 0°C (ice bath).

-

Dissolve Fmoc-OSu (1.1 equiv) in a minimal amount of Dioxane.

-

Add the Fmoc-OSu solution dropwise to the reaction mixture over 30 minutes.

-

Why: Slow addition prevents local high concentrations of reagent that could precipitate or favor side reactions.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12–18 hours .

-

-

Monitoring:

-

Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[1] The free amino acid will disappear (ninhydrin positive), and the Fmoc-product will appear (UV active).

-

-

Workup & Purification:

-

Evaporation: Remove the majority of Dioxane under reduced pressure (Rotavap) at <40°C. Do not distill to dryness; leave an aqueous slurry.

-

Wash 1 (Impurity Removal): Add Water (50 mL/g) and extract with Diethyl Ether or Hexane (2x).

-

Acidification: Cool the aqueous phase to 0°C. Slowly acidify to pH 2–3 using 1M HCl (or 10% KHSO₄ for milder conditions). The product will precipitate as a white solid or oil.

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x).

-

Drying: Wash combined EtOAc layers with Brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Crystallization:

-

Recrystallize from EtOAc/Hexane or EtOAc/Petroleum Ether to obtain the pure product.

-

Protocol B: Anhydrous Silylation (BSTFA/Fmoc-Cl)

Best for: Extremely hydrophobic substrates, scale-up, or when aqueous solubility is impossible.

Scientific Rationale

When the amino acid is too lipophilic for water, "Transient Silylation" is used. Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or TMS-Cl converts the zwitterion into a soluble trimethylsilyl (TMS) ester/amine intermediate in organic solvent (DCM). This intermediate reacts rapidly with Fmoc-Cl [2].

Materials

-

Substrate: this compound (1.0 equiv)

-

Silylating Agent: TMS-Cl (Trimethylsilyl chloride) (2.2 equiv) or BSTFA.

-

Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

-

Reagent: Fmoc-Cl (1.05 equiv)

-

Solvent: Dry Dichloromethane (DCM)

Step-by-Step Methodology

-

Silylation:

-

Fmoc Protection:

-

Cool the solution to 0°C .

-

Add Fmoc-Cl (1.05 equiv) solid or dissolved in minimal DCM.

-

Stir at 0°C for 1 hour, then RT for 2 hours.

-

-

Hydrolysis & Workup:

-

Quench by adding Methanol (excess) to cleave the silyl ester/amine.

-

Concentrate the solvent.[5]

-

Partition the residue between EtOAc and 1M HCl (pH 2).

-

Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

-

Experimental Workflow Visualization

Figure 2: Workup procedure for Protocol A, highlighting the critical ether wash step to ensure purity.

Analytical Quality Control

| Parameter | Specification | Method |

| Identity | Matches Reference | ¹H-NMR (DMSO-d₆) |

| Purity (Chemical) | > 98.0% | HPLC (C18, ACN/H₂O gradient) |

| Purity (Chiral) | > 99.5% ee | Chiral HPLC (e.g., Chiralpak AD-H) |

| Mass | [M+H]⁺ or [M+Na]⁺ | LC-MS (ESI) |

Key NMR Signals (Expected):

- 7.3–7.9 ppm (8H, m, Fmoc aromatic)

- 4.2–4.4 ppm (3H, m, Fmoc CH₂ + CH)

-

~3.9 ppm (1H, m,

- 0.8–1.8 ppm (Complex multiplet, Cyclohexyl + Pentyl chain)

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete solubility of AA. | Switch to Protocol B (Silylation) or increase Dioxane ratio. |

| Racemization | Base too strong or pH > 10. | Use NaHCO₃ exclusively. Ensure temperature stays at 0°C during addition. |

| Oligomers (Dipeptides) | Excess Fmoc-Cl used or slow addition. | Switch to Fmoc-OSu (Protocol A). Ensure rapid stirring. |

| Product is Oily | Residual solvent or impurities. | Triturate with cold Pentane/Hexane. Lyophilize from t-Butanol/Water. |

References

Sources

- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 4. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. researchgate.net [researchgate.net]

Using (r)-2-Amino-5-cyclohexylpentanoic acid in peptidomimetic drug design

Application Note: Strategic Integration of (R)-2-Amino-5-cyclohexylpentanoic Acid in Peptidomimetic Drug Design

Executive Summary

This guide details the application of This compound (often referred to as (R)-5-Cyclohexylnorvaline or (R)-Ahx(5-cH) ) in the design of proteolytically stable peptidomimetics.[1] Unlike standard hydrophobic residues (Leucine, Phenylalanine) or even the closer analog Cyclohexylalanine (Cha), this specific non-canonical amino acid features an extended propyl spacer connecting the

This structural extension allows the side chain to:

-

Probe Distal Hydrophobic Pockets: Reach deep, cryptic allosteric sites inaccessible to shorter residues.

-

Enhance Metabolic Stability: The (R)-configuration (D-analog) renders the peptide bond invisible to endogenous L-specific proteases.[1]

-

Modulate Membrane Permeability: The saturated, lipophilic bulk facilitates passive transport across lipid bilayers.

Structural Logic & Pharmacophore Design

Effective peptidomimetic design requires understanding the spatial occupancy of the side chain.

-

Phenylalanine (Phe): Aromatic, planar, rigid. Side chain length

3.8 Å. -

Cyclohexylalanine (Cha): Aliphatic, bulky, chair conformation. Side chain length

4.0 Å. -

This compound: Aliphatic, flexible, extended.[1] Side chain length

6.5 Å (due to the propyl linker).

Application Insight: Use this residue when SAR (Structure-Activity Relationship) studies indicate that increasing lipophilicity at a specific position improves potency, but standard Phe/Cha analogs fail to capture additional binding energy.[1] The extra flexibility allows the cyclohexyl "anchor" to adopt an induced-fit conformation within the receptor.

Diagram 1: Pharmacophore Reach & Logic

Caption: Comparison of side-chain reach. The extended propyl linker allows the cyclohexyl group to access deep hydrophobic sub-sites.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating bulky, hydrophobic, non-natural amino acids requires modified SPPS protocols to prevent aggregation (beta-sheet formation) and ensure complete coupling.

Reagents Required:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (low loading: 0.3–0.5 mmol/g recommended).[1]

-

Amino Acid: Fmoc-(R)-2-Amino-5-cyclohexylpentanoic acid (2.5 eq).[1]

-

Coupling Agents: HATU (2.4 eq) / HOAt (2.4 eq).

-

Base: DIEA (Diisopropylethylamine) (5 eq).

-

Solvent: DMF (anhydrous). Optional: Add 10% Trifluoroethanol (TFE) if aggregation is suspected.

Step-by-Step Methodology

-

Resin Swelling:

-

Swell resin in DCM for 30 mins, then wash with DMF (

).

-

-

Fmoc Deprotection (Pre-cycle):

-

Treat with 20% Piperidine in DMF (2

5 min). -

Note: Monitor UV absorbance of the fulvene-piperidine adduct to ensure complete removal.[1]

-

-

Activation (Critical Step):

-

Dissolve Fmoc-(R)-2-Amino-5-cyclohexylpentanoic acid, HATU, and HOAt in minimal DMF.

-

Add DIEA immediately prior to adding to the resin.

-

Why: Pre-activation (>2 mins) can lead to racemization, though less critical for D-amino acids, it preserves chiral purity.[1]

-

-

Coupling Reaction:

-

Add activated mixture to resin.[2]

-

Time: Shake for 2 to 4 hours at room temperature.

-

Modification: For sequences >15 residues, perform "Double Coupling" (repeat step 3-4 with fresh reagents for 1 hour).

-

-

Monitoring:

-

Perform Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

-

Result: If beads remain blue (Kaiser), recouple using DIC/Oxyma Pure to bypass steric hindrance.

-

-

Capping:

-

Cap unreacted amines with Acetic Anhydride/Pyridine/DCM to prevent deletion sequences.

-

Diagram 2: Modified SPPS Cycle

Caption: SPPS workflow emphasizing the extended coupling times and strict monitoring required for sterically bulky non-natural residues.

Analytical Validation: Hydrophobicity & Stability

Once synthesized, the peptidomimetic must be characterized to verify the impact of the this compound substitution.[1]

A. Lipophilicity Assessment (LogD)

This residue is significantly more hydrophobic than Phe. Quantify this shift to predict membrane permeability.

-

Method: Shake-Flask Method or HPLC-based LogD determination.[1]

-

Protocol:

-

Prepare 100 µM peptide in Octanol-saturated PBS (pH 7.4).

-

Vortex for 1 hour at 25°C.

-

Centrifuge to separate phases.

-

Analyze aqueous and organic phases via LC-MS/MS.[1]

-

Target: An increase in LogD of 0.5–1.0 units typically correlates with improved cellular uptake for amphipathic peptides.

-

B. Serum Stability Assay

The (R)-configuration should confer resistance to serum proteases.[1]

-

Method:

-

Incubate peptide (100 µM) in 25% Human Serum at 37°C.

-

Time points: 0, 15, 30, 60, 120, 240 mins, 24 hrs.

-

Quench aliquots with 1% Formic Acid in Acetonitrile.

-

Analyze via LC-MS (monitor parent ion).[1]

-

-

Expected Result:

Comparative Data Summary

| Property | L-Phenylalanine (Phe) | L-Cyclohexylalanine (Cha) | This compound |

| Side Chain | -CH2-Ph | -CH2-Cyclohexyl | -(CH2)3-Cyclohexyl |

| Configuration | L (Natural) | L (Non-natural) | R (D-analog) |

| Proteolytic Stability | Low | Moderate | High |

| Hydrophobicity | Moderate | High | Very High |

| Reach (approx.) | 3.8 Å | 4.0 Å | 6.5 Å |

| Primary Use | Binding Core | Lipophilicity | Deep Pocket Probe / Stability |

References

-

Gentilucci, L., et al. (2010). "Peptides and Peptidomimetics in Medicine, Surgery and Biotechnology." Current Medicinal Chemistry. Link

-

Blondelle, S. E., & Houghten, R. A. (1996). "Design of Model Amphipathic Peptides Having Potent Antimicrobial Activities." Biochemistry. (Demonstrates the impact of hydrophobic non-natural amino acids on activity). Link

-

Guidotti, G., et al. (2017). "Peptidomimetics: The Direct Route to the Design of Potent and Selective Integrin Ligands." Current Medicinal Chemistry. Link

-

ChemScene. "(S)-2-amino-5-cyclohexylpentanoic acid Product Information." (Source for chemical properties and synthesis availability).[3][4][5][6][7][8][9][10] Link

-

PubChem. "2-amino-5-cyclohexylpentanoic acid Compound Summary."[1] National Library of Medicine. Link

Disclaimer: This Application Note is for research purposes only. All protocols should be validated in the user's specific laboratory environment.

Sources

- 1. Page loading... [guidechem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. researchgate.net [researchgate.net]

- 4. 5-Cyclohexylnorvaline | C11H21NO2 | CID 224404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. chemscene.com [chemscene.com]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Application Note: Enzymatic Resolution of (R)-2-Amino-5-cyclohexylpentanoic Acid via Acylase I

Introduction & Mechanistic Rationale

The synthesis of enantiopure non-canonical amino acids is a critical bottleneck in modern drug discovery. (R)-2-Amino-5-cyclohexylpentanoic acid is a highly lipophilic, unnatural D-amino acid utilized in the design of peptide-based therapeutics—such as protease inhibitors—to confer resistance against endogenous proteolytic degradation and to optimize hydrophobic binding pocket interactions[1].